N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a thiophene ring, a dimethylamino group, and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, functionalization can be achieved through halogenation or lithiation followed by substitution reactions.
Introduction of the dimethylamino group: This can be done via reductive amination or nucleophilic substitution using dimethylamine.
Coupling with 2-(2-methoxyphenoxy)acetic acid: This step involves the formation of an amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using NBS (N-bromosuccinimide) followed by nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro compounds.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be explored for various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or ion channels, and pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-(2-methoxyphenoxy)acetamide: Lacks the thiophene ring.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-hydroxyphenoxy)acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide’s unique combination of functional groups may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)14(13-8-9-23-12-13)10-18-17(20)11-22-16-7-5-4-6-15(16)21-3/h4-9,12,14H,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUWKBSVWVHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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